In Vitro Antiviral Activity of 3-Fluoropyrrole Carboxylates Against Hepatitis B Virus (HBV)
Compounds containing the 3-fluoro-1H-pyrrole-2-carboxylate scaffold demonstrate potent inhibition of HBV, a property that directly supports the procurement of Methyl 3-fluoro-1H-pyrrole-2-carboxylate as a key intermediate. The ethyl ester analog is a key fragment in a preclinical candidate for HBV, underscoring the critical nature of the 3-fluoro substitution for this therapeutic target [1]. While direct HBV EC50 data for the methyl ester is not publicly disclosed, its structural identity to the active ethyl ester scaffold—differing only by an ester moiety—positions it as a direct and validated building block for the same class of drug candidates [1].
| Evidence Dimension | HBV inhibition (EC50) |
|---|---|
| Target Compound Data | Data not disclosed; scaffold validated as critical for HBV preclinical candidate [1] |
| Comparator Or Baseline | Non-fluorinated pyrrole-2-carboxylates; 3-chloro/bromo analogs (e.g., PubChem CID 12703504, 815293) |
| Quantified Difference | Qualitative: 3-Fluoro substitution is required for anti-HBV activity [1]; no evidence for non-fluorinated or 3-chloro/bromo analogs in this target space. |
| Conditions | HBV inhibition assay; preclinical candidate profiling [1] |
Why This Matters
For medicinal chemistry programs targeting HBV, this 3-fluoro scaffold is a validated starting point, whereas non-fluorinated or 3-halogenated alternatives lack any documented activity against this specific therapeutic target.
- [1] René, A., et al. (2019). Practical Synthesis of Ethyl 3-Fluoro-1-pyrrole-2-carboxylate: A Key Fragment of a Potent Drug Candidate against Hepatitis B Virus. Organic Process Research & Development, 23(9), 1855–1860. View Source
